4-bromo-3-chloro-6-iodo-2H-indazole
Description
4-Bromo-3-chloro-6-iodo-2H-indazole is a polyhalogenated indazole derivative characterized by bromine (Br), chlorine (Cl), and iodine (I) substituents at positions 4, 3, and 6, respectively. This unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-bromo-3-chloro-6-iodo-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-4-1-3(10)2-5-6(4)7(9)12-11-5/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIJFPMDMLXAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-chloro-6-iodo-2H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of indazole derivatives. The process may include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Employing chlorine gas or thionyl chloride.
Iodination: Utilizing iodine or iodinating agents like iodine monochloride.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chloro-6-iodo-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
4-Bromo-3-chloro-6-iodo-2H-indazole serves as a crucial building block for synthesizing more complex organic molecules. Its unique halogen substituents (bromine, chlorine, and iodine) enhance its reactivity, making it suitable for various coupling reactions and functionalization processes.
Table 1: Chemical Reactions Involving this compound
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown its effectiveness against various cancer cell lines and microbial strains.
Case Study: Anticancer Activity
In a study evaluating the compound's effect on cancer cells, it was found to inhibit cell proliferation in human melanoma cells with an IC50 value of approximately 30 nM, demonstrating significant antitumor activity. This suggests its potential as a lead compound in cancer therapy development .
Mechanism of Action
The compound appears to interact with specific molecular targets within cells, potentially modulating signaling pathways involved in cell growth and apoptosis. Further studies are needed to elucidate these mechanisms fully.
Medicinal Chemistry
Pharmaceutical Development
this compound is being explored as a lead compound for developing new pharmaceuticals targeting diseases such as cancer and bacterial infections. Its structural features allow for modifications that can enhance its pharmacological properties.
Table 2: Pharmacological Properties of Indazole Derivatives
| Compound | Target Disease | Activity (IC50) | Reference |
|---|---|---|---|
| Compound A | Melanoma | 30 nM | |
| Compound B | Bacterial Infection | 15 µg/mL | |
| Compound C | Inflammation | 25 nM |
Industrial Applications
Material Science
In addition to its biological applications, this compound is utilized in the development of advanced materials, including chemical sensors and electronic devices due to its unique electronic properties imparted by the halogen substituents.
Table 3: Industrial Uses of this compound
Mechanism of Action
The mechanism of action of 4-bromo-3-chloro-6-iodo-2H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Position and Reactivity
The position and type of halogen substituents significantly influence reactivity and applications. Key comparisons include:
3-Bromo-6-chloro-4-nitro-1H-indazole (CAS 885519-92-6)
- Substituents: Br (position 3), Cl (position 6), NO₂ (position 4).
- Reactivity: The nitro group at position 4 is a strong electron-withdrawing group (EWG), enhancing electrophilic substitution at adjacent positions.
6-Bromo-4-fluoro-1H-indazole
- Substituents : Br (position 6), F (position 4).
- Comparison : Fluorine’s small size and high electronegativity enable facile halogen exchange reactions, whereas iodine in the target compound offers superior leaving-group capability in nucleophilic substitutions .
5-Bromo-3-iodo-6-methyl-1H-indazole (CAS 1360954-43-3)
- Substituents : Br (position 5), I (position 3), CH₃ (position 6).
- Steric Effects : Methyl at position 6 reduces steric hindrance compared to iodine in the target compound, which may limit access to reactive sites in catalytic processes .
Physicochemical Properties
A comparative analysis of melting points and spectral data reveals trends:
*Inferred from analogous halogenated indazoles in .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
